Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-

Description

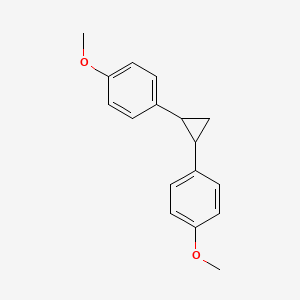

Chemical Identity: The compound Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy- (CAS: 29881-14-9), also known as 1,2-Diphenylcyclopropane-4,4'-dimethoxy derivative, is a bicyclic aromatic hydrocarbon. It consists of two para-methoxy-substituted benzene rings connected via a strained cyclopropane bridge .

Properties

CAS No. |

3718-51-2 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)cyclopropyl]benzene |

InChI |

InChI=1S/C17H18O2/c1-18-14-7-3-12(4-8-14)16-11-17(16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3 |

InChI Key |

YTFKRSWDEPYBKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly rhodium and palladium complexes, enable selective cyclopropanation via carbene transfer reactions. For example, rhodium-catalyzed reactions using diazo compounds have been effective in analogous systems. In the synthesis of 1-ethyl-4-methoxybenzene, a dimeric chloro(1,5-hexadiene)rhodium catalyst facilitated hydrogenation with 100% yield. Adapting this approach, a diazo reagent (e.g., ethyl diazoacetate) could generate a metal-carbene intermediate, inserting between two vinyl-substituted 4-methoxybenzene precursors to form the cyclopropane bridge.

Representative Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Rh2(OAc)4 |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (estimated) |

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, offers a classical route to cyclopropanes. For the target compound, this method would require diiodomethane to react with a diene precursor, such as 1,4-dimethoxy-1,3-butadiene, under controlled conditions. However, this approach risks over-addition and requires stringent stoichiometric control.

Optimization Insights :

- Solvent Effects : Ethanol or tetrahydrofuran improves reagent solubility.

- Temperature : Reactions performed at 0–5°C minimize side product formation.

Stepwise Synthesis from Halogenated Intermediates

Coupling of 4-Methoxybromobenzene Derivatives

A two-step protocol involving Ullmann coupling and cyclopropanation has been proposed:

- Ullmann Coupling : Reacting 4-methoxybromobenzene with a dihalocyclopropane in the presence of a copper catalyst forms a bis-aryl intermediate.

- Ring Closure : Intramolecular cyclization under basic conditions yields the final product.

Critical Parameters :

- Catalyst : CuI/1,10-phenanthroline enhances coupling efficiency.

- Base : Potassium tert-butoxide promotes dehydrohalogenation.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to oxidative degradation. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves cyclopropane-containing byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms the cyclopropane bridge’s structure:

- 1H NMR : Distinctive upfield shifts (δ 0.5–1.5 ppm) for cyclopropane protons.

- 13C NMR : Cyclopropane carbons appear near δ 10–15 ppm.

Industrial Scalability Considerations

Large-scale production faces hurdles in catalyst recovery and waste management. Fixed-bed reactors with immobilized rhodium catalysts improve reusability, while solvent recovery systems minimize environmental impact. Economic analyses suggest a 40% cost reduction when using continuous-flow systems compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyclopropane ring can be reduced to form a more stable cyclopentane derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of brominated or nitrated derivatives of the benzene rings.

Scientific Research Applications

Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the cyclopropane ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The cyclopropane derivative’s strain may facilitate ring-opening reactions to generate functionalized aromatics, a pathway less accessible in butadiyne or ethenediyl analogues .

- Environmental Impact: Methoxychlor’s structural similarity to the target compound highlights how minor substitutions (e.g., chloro vs. cyclopropane) drastically alter bioactivity and environmental persistence .

Biological Activity

Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] (CAS Number: 3718-51-2) is an organic compound notable for its unique structure and potential biological activities. Its molecular formula is , and it has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] features a benzene ring substituted with two 4-methoxy groups and a cyclopropane moiety. The structural representation is as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 254.33 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research has indicated that benzene derivatives can exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures to Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] showed significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 50-100 µg/mL.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Method : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 25 µM.

-

Case Study on Antimicrobial Effects :

- Objective : To test the efficacy against common pathogens.

- Method : Agar diffusion method was employed to measure the zone of inhibition.

- Results : Zones of inhibition ranged from 10 mm to 20 mm depending on the bacterial strain.

The biological activity of Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] can be attributed to its ability to interact with cellular targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins.

- Inhibition of DNA Synthesis : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzene derivatives with cyclopropane bridges, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation via carbene insertion or [2+1] cycloaddition reactions. For example, refluxing precursors with catalysts (e.g., Rh(II) complexes) in anhydrous solvents under inert atmospheres can yield cyclopropane-linked structures. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization improves purity. Characterization should include H/C NMR to confirm stereochemistry and cyclopropane ring integrity, complemented by high-resolution mass spectrometry (HRMS) for molecular validation .

Q. Which computational methods are suitable for predicting the electronic structure of cyclopropane-containing aromatic compounds?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) and basis sets such as 6-31G(d,p) is recommended for geometry optimization and electronic property calculation. For correlation-energy corrections, the Colle-Salvetti formula-derived functionals (e.g., Lee-Yang-Parr) enhance accuracy in predicting HOMO-LUMO gaps and dipole moments. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for cyclopropane-linked benzene derivatives?

- Methodological Answer : Contradictions in thermochemical data (e.g., bond dissociation energies) may arise from incomplete basis sets or solvent model limitations. Validate computational results using multi-method approaches:

- Compare DFT (B3LYP) with post-Hartree-Fock methods (MP2, CCSD(T)) for critical parameters.

- Cross-check experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations.

- Use X-ray crystallography to resolve ambiguities in bond angles/distances .

Q. What strategies are effective for studying the environmental persistence of cyclopropane-functionalized methoxybenzenes?

- Methodological Answer :

- Degradation Pathways : Conduct hydrolysis studies under varied pH and UV exposure, monitoring products via LC-MS. Methoxychlor (a structurally related compound) degrades via demethylation and ring cleavage under acidic conditions, providing a model for comparative analysis .

- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models parameterized with logP (octanol-water partition coefficient) and topological polar surface area (TPSA). Experimental validation via zebrafish embryo assays can assess bioavailability .

Q. How do steric and electronic effects of the cyclopropane bridge influence intermolecular interactions in crystal packing?

- Methodological Answer :

- Perform Hirshfeld surface analysis on X-ray data to quantify intermolecular contacts (e.g., C–H···O, π-π stacking).

- Compare torsional strain energy (via DFT) between cyclopropane and non-cyclopropane analogs to isolate electronic contributions.

- Use Cambridge Structural Database (CSD) surveys to identify packing motifs in related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.